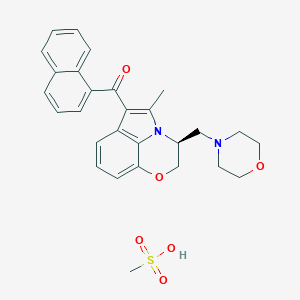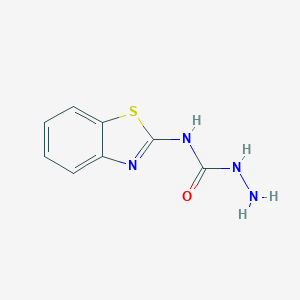
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside is a natural product found in Hydrangea macrophylla, Alangium platanifolium, and other organisms with data available.
科学的研究の応用
Isolation and Structural Determination
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside, also known as (Z)-hex-3-en-1-ol (aoba alcohol) xylopyranosyl(1----6)glucopyranoside, has been isolated from various plant sources. A notable study isolated it from the methanolic extract of leaves of Alangium platanifolium var. trilobum. The structure of this compound was primarily determined using NMR spectroscopy (Otsuka, Takeda, & Yamasaki, 1990).
Novel Compound Discovery in Physalis alkekengi
Another significant contribution to the research on this compound comes from the discovery of two new hexenol glycosides, including (Z)-hex-3-en-1-ol O-β-d-xylcopyranosyl-(1-6)-β -d-glucopyranosyl-(1-2)-β-d-glucopyranoside, isolated from Physalis alkekengi var. franchetii. These compounds' structures were established through detailed spectroscopic analysis, including 2D-NMR data (Shu et al., 2019).
Chemoenzymatic Synthesis
Research into the chemoenzymatic synthesis of naturally occurring hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranosides has also been conducted. This synthesis involves direct β-glucosidation between cis-3-hexen-1-ol and D-glucose, using immobilized β-glucosidase from almonds (Akita, Kawahara, Fujii, & Ida, 2005).
Natural Occurrence and Glycoside Formation
Further research includes the isolation of new (Z)-hex-3-en-1-ol O-β-D-xylopyranosyl-(1″→2')-β-D-glucopyranoside from Ruellia patula, adding to the understanding of naturally occurring forms of this compound and its role in glycoside formation (Samy et al., 2011).
特性
CAS番号 |
132278-37-6 |
|---|---|
分子式 |
C17H30O10 |
分子量 |
394.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-4-5-6-24-17-15(23)13(21)12(20)10(27-17)8-26-16-14(22)11(19)9(18)7-25-16/h3-4,9-23H,2,5-8H2,1H3/b4-3-/t9-,10-,11+,12-,13+,14-,15-,16+,17-/m1/s1 |
InChIキー |
NVTNXPADRDASMP-PEXIWSMMSA-N |
異性体SMILES |
CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
正規SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
同義語 |
aoba alcohol xylopyranosyl-(1-6)-glucopyranoside hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside HXGP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)








